Scientific Field: Medicinal Chemistry, Oncology
Summary of Application: This compound has been used in the synthesis of N-Mannich-base-type hybrid compounds, which have shown promising anticancer activity. These compounds were designed to have a direct impact only on cancer cells .
Methods of Application: The compound was used in the design and synthesis of a new series of N-Mannich-base-type hybrid compounds containing morfoline or different substituted piperazines moieties, a 1,3,4-oxadiazole ring, and a 4,6-dimethylpyridine core .
Results or Outcomes: The synthesized compounds were tested for their potential cytotoxicity against five human cancer cell lines. Two of the active N-Mannich bases showed significant growth inhibition effects in melanoma cell lines .
Scientific Field: Medicinal Chemistry, Neurology
Summary of Application: The compound has been used in the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Methods of Application: A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized. Their bioactivities were evaluated by the Ellman’s method .
Results or Outcomes: Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC50 of 0.90 μM .
Summary of Application: The compound has been used in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been evaluated for their anticonvulsant activity .
Methods of Application: Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine is a compound characterized by the presence of a phenylpiperazine moiety attached to the carbonyl group of L-alanine. Its molecular formula is , and it has a molecular weight of approximately 275.32 g/mol. The structure consists of an L-alanine backbone, which is an amino acid, with a phenylpiperazine group that enhances its biological activity and potential therapeutic applications .
The chemical reactivity of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine can be attributed to its functional groups. The carbonyl group can participate in nucleophilic addition reactions, while the amino group of L-alanine can engage in peptide bond formation. Additionally, the phenylpiperazine moiety may undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the phenyl ring .
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine exhibits significant biological activities, particularly in cancer research. Studies have shown that derivatives containing the phenylpiperazine structure can inhibit tumor cell growth and induce cell cycle arrest by targeting tubulin polymerization. This mechanism is crucial for cancer therapeutics as it disrupts the mitotic process in rapidly dividing cells .
In vitro studies have reported that compounds similar to N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine demonstrate low nanomolar inhibitory concentrations against various cancer cell lines, indicating potent antiproliferative properties .
The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine typically involves several steps:
Specific methods may vary depending on the desired purity and yield, but common reagents include coupling agents and solvents that facilitate the reaction conditions .
N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine has potential applications in:
The compound's unique structure allows for modifications that can enhance its efficacy and selectivity against specific cancer types .
Interaction studies involving N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine have focused on its binding affinity to various biological targets, particularly β-tubulin. Molecular docking studies suggest that this compound binds effectively at the colchicine site on β-tubulin, which is critical for inhibiting microtubule assembly and thus affecting cell division .
Furthermore, studies involving flow cytometry have demonstrated that this compound can induce G2/M phase arrest in cancer cells, confirming its potential as an antitumor agent .
Several compounds share structural features or biological activities with N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine. These include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine | Phenoxazine core with piperazine | Antiproliferative against cancer cell lines |
1-(2'-hydroxypropyl)-3-aryl-pyrazole derivatives | Pyrazole core with aryl groups | Anticancer activity |
N-(phenethyl)-L-alanine derivatives | Phenethylamine structure | Neuroactive properties |
Uniqueness: The distinct combination of the phenylpiperazine moiety with L-alanine provides unique pharmacological profiles not observed in other compounds, particularly in terms of targeting tubulin polymerization effectively while retaining amino acid characteristics that may enhance solubility and bioavailability .